2'-C-methylcytidine is a synthetic ribonucleoside analog that has garnered significant attention in scientific research due to its potent antiviral activity. [] It is classified as a pyrimidine nucleoside analog, characterized by a methyl group substitution at the 2'-carbon position of the ribose sugar moiety. [, ] This modification distinguishes it from naturally occurring cytidine and contributes to its unique biological properties.
2'-C-methylcytidine has primarily been investigated for its potential as an antiviral agent. [, , ] Its ability to inhibit the replication of various RNA viruses has positioned it as a promising candidate for the development of novel antiviral therapies. [, , , ]
Starting from protected d-glyceraldehyde: This diastereoselective approach involves the introduction of fluorine at the C-2 tertiary carbon via nucleophilic substitution on a cyclic sulfate. This method has been highlighted for its efficiency and scalability, eliminating the need for chiral reagents or catalysts and reducing the reliance on chromatographic purification. []
Radical deoxygenation of tert-alcohols: This method utilizes radical deoxygenation of the 2'-tert-alcohols, specifically through their methyl oxalyl esters. This approach has been successfully employed to synthesize various 5-substituted (2'S)-2'-deoxy-2'-C-methylcytidines and -uridines. [, ]
Phosphoramidite Approach: This method involves the synthesis of phosphoramidate prodrugs of 2'-C-methylcytidine to overcome limitations associated with its low oral bioavailability. These prodrugs have demonstrated superior potency compared to the parent nucleoside, likely due to higher intracellular levels of the active triphosphate form. []
Use of Phenylboronate as a Transient Protecting Group: This method utilizes phenylboronic acid as a transient protecting group for the 2',3'-hydroxyls of 2'-C-methylcytidine. This strategy has proven to be efficient and scalable, leading to a significant reduction in isolation steps and an overall increase in yield. []
Phosphorylation: 2'-C-methylcytidine undergoes phosphorylation, a crucial step for its biological activity. [, ] This reaction involves the addition of phosphate groups to the 5'-hydroxyl group of the ribose sugar, ultimately leading to the formation of the active triphosphate form, 2'-C-methylcytidine triphosphate.
Deamination: 2'-C-methylcytidine can undergo deamination, a process that converts it into its uridine counterpart, 2'-C-methyluridine. [] This reaction is catalyzed by cytidine deaminase and can influence the overall efficacy and metabolism of 2'-C-methylcytidine.
2'-C-methylcytidine exerts its antiviral activity by inhibiting viral RNA-dependent RNA polymerase (RdRp). [, , , , ] Its mechanism of action is primarily attributed to its ability to act as a chain terminator during viral RNA synthesis.
After entering the cell, 2'-C-methylcytidine undergoes phosphorylation by cellular kinases to form its active triphosphate form, 2'-C-methylcytidine triphosphate. [, ] This active form then competes with natural cytidine triphosphate (CTP) for incorporation into the growing RNA strand during viral RNA synthesis. Once incorporated, the 2'-C-methyl group sterically hinders the addition of the next nucleotide, effectively halting RNA chain elongation and inhibiting viral replication. []
While the S282T mutation in the HCV RdRp has been shown to confer resistance to other 2'-methylated nucleosides, it does not appear to significantly affect the activity of 2'-C-methylcytidine. [] This suggests that the mechanism of inhibition by 2'-C-methylcytidine may differ subtly from other related nucleoside analogs.
2'-C-methylcytidine has shown promise in preclinical studies for its antiviral activity against a wide range of RNA viruses. [, , , ]
Hepatitis C Virus (HCV): 2'-C-methylcytidine and its prodrugs have demonstrated significant antiviral activity against HCV in cell culture and animal models. [, , , , , ]
Norovirus: 2'-C-methylcytidine has shown efficacy against norovirus in vitro and in a mouse model, reducing viral shedding and protecting against virus-induced diarrhea and mortality. [, , ]
Other Viruses: Studies have investigated the activity of 2'-C-methylcytidine against other viruses, including yellow fever virus, West Nile virus, dengue virus, foot-and-mouth disease virus, feline calicivirus, and tick-borne encephalitis virus, demonstrating its potential as a broad-spectrum antiviral agent. [, , , , , ]
Fungal RNA Viruses: Recent research has explored the use of 2'-C-methylcytidine to eliminate RNA mycoviruses in Aspergillus species, demonstrating its efficacy in removing a wide range of RNA mycoviruses compared to other antiviral drugs. []
Optimization of Pharmacokinetic Properties: Further research is needed to improve the oral bioavailability and reduce the deamination of 2'-C-methylcytidine to enhance its therapeutic potential. [] This could involve the development of novel prodrug strategies or alternative formulations.
Investigation of Combination Therapies: Studies exploring the use of 2'-C-methylcytidine in combination with other antiviral agents, such as interferon or other RdRp inhibitors, could lead to more effective treatment regimens. [, , ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7